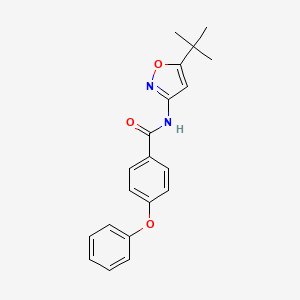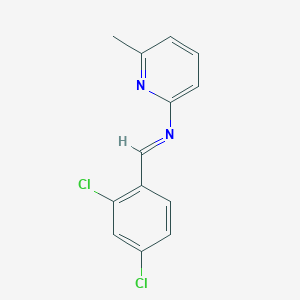
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine, also known as pyrithione or PT, is a synthetic organic compound that has been extensively studied for its antimicrobial properties. PT is a white crystalline powder that is soluble in ethanol and dimethyl sulfoxide and has a molecular weight of 317.2 g/mol. This compound has been used in a variety of applications, including as a preservative in cosmetics and personal care products, as well as in the treatment of dandruff and other skin conditions.
Mechanism Of Action
The mechanism of action of PT is not fully understood, but it is believed to involve the disruption of cell membrane function in microorganisms. PT has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, and to disrupt the function of bacterial cell membranes. This disruption leads to the death of the microorganism.
Biochemical and Physiological Effects
PT has been shown to have a low toxicity profile and is generally considered safe for use in cosmetics and personal care products. However, some studies have suggested that PT may have cytotoxic effects on certain cells, such as human keratinocytes. Further research is needed to fully understand the biochemical and physiological effects of PT.
Advantages And Limitations For Lab Experiments
One advantage of using PT in lab experiments is its broad-spectrum antimicrobial activity, which allows for the testing of multiple microorganisms with a single compound. PT is also relatively inexpensive and easy to synthesize, making it a cost-effective option for research. However, PT has some limitations, including its potential cytotoxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on PT. One area of interest is the development of new formulations of PT for use in the treatment of skin conditions. Another potential direction is the investigation of the potential use of PT in the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of PT and its potential cytotoxic effects.
Synthesis Methods
PT can be synthesized by the reaction of 2,4-dichlorobenzaldehyde and 2-pyridylamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified by recrystallization or column chromatography. This synthesis method has been well-established and is widely used in the production of PT for various applications.
Scientific Research Applications
PT has been extensively studied for its antimicrobial properties, particularly its ability to inhibit the growth of various fungi and bacteria. This compound has been shown to be effective against a wide range of microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. PT has also been studied for its potential use in the treatment of various skin conditions, such as dandruff, seborrheic dermatitis, and psoriasis.
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c1-9-3-2-4-13(17-9)16-8-10-5-6-11(14)7-12(10)15/h2-8H,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWBUPOIYCJQS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

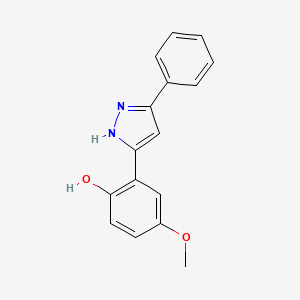

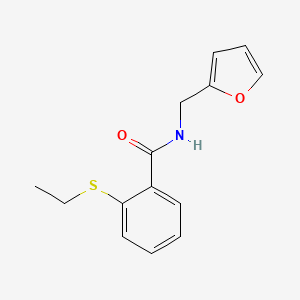
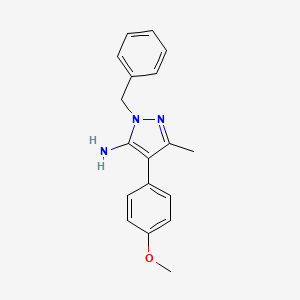
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
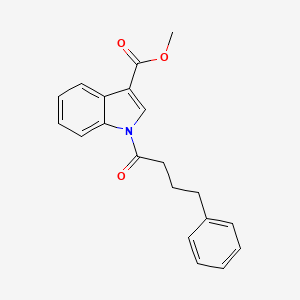
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
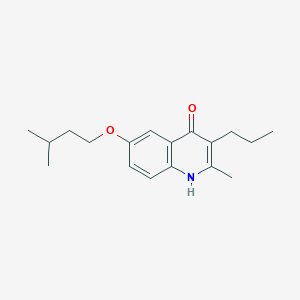
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)

